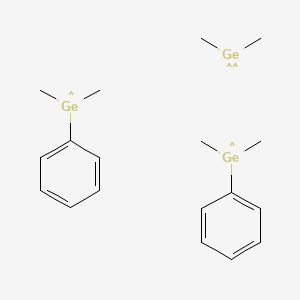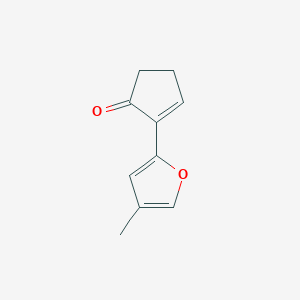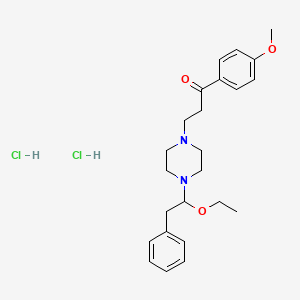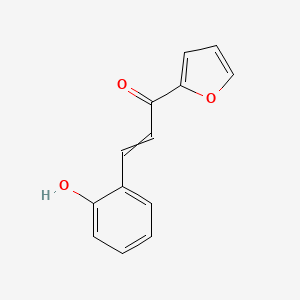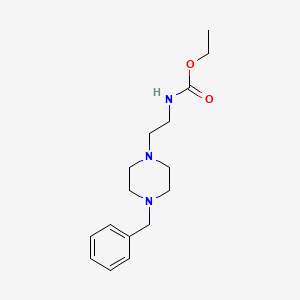
2,2,3,3-Tetranitrobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetranitrobutane is an organic compound with the molecular formula C4H6N4O8 It is a highly nitrated derivative of butane, characterized by the presence of four nitro groups attached to the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetranitrobutane typically involves the nitration of butane derivatives. One common method is the nitration of 2,3-dinitrobutane using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the tetranitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain safety and efficiency. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetranitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives or other oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Higher nitrated derivatives or carboxylic acids.
Reduction: Diamino derivatives.
Substitution: Compounds with different functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetranitrobutane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nitrated compounds and as a reagent in organic synthesis.
Materials Science: The compound is studied for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Industry: It is used in the production of specialized chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetranitrobutane involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar carbon backbone but without nitro groups.
1,1,3,3-Tetranitrobutane: Another nitrated butane derivative with a different arrangement of nitro groups.
Uniqueness
2,2,3,3-Tetranitrobutane is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
20919-97-5 |
|---|---|
Molekularformel |
C4H6N4O8 |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
2,2,3,3-tetranitrobutane |
InChI |
InChI=1S/C4H6N4O8/c1-3(5(9)10,6(11)12)4(2,7(13)14)8(15)16/h1-2H3 |
InChI-Schlüssel |
TZYHJVUDEVSVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


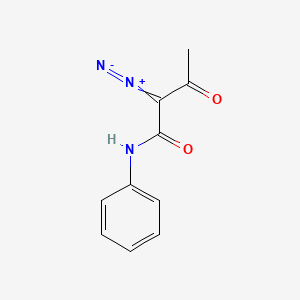

![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710914.png)


